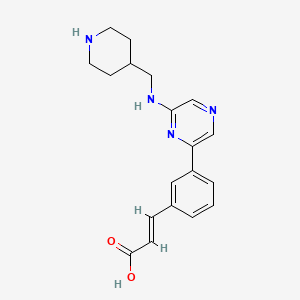
Pim-IN-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pim-IN-2 is a small molecule inhibitor targeting Pim kinases, which are a family of serine/threonine protein kinases. Pim kinases, including Pim-1, Pim-2, and Pim-3, play crucial roles in cellular processes such as proliferation, survival, and metabolism. These kinases are often overexpressed in various cancers, making them attractive targets for therapeutic intervention .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pim-IN-2 typically involves a series of organic reactions, including nucleophilic aromatic substitution and cyclization reactions. The starting materials and reagents used in these reactions are carefully selected to ensure high yield and purity of the final product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired chemical structure .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis procedures while ensuring compliance with safety and environmental regulations. The process includes large-scale reactors, purification systems, and quality control measures to produce this compound in bulk quantities suitable for clinical and research applications .
Analyse Chemischer Reaktionen
Types of Reactions
Pim-IN-2 undergoes various chemical reactions, including:
Oxidation: Conversion of this compound to its oxidized form using oxidizing agents.
Reduction: Reduction of this compound to its reduced form using reducing agents.
Substitution: Substitution reactions where functional groups on this compound are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as halogens and alkylating agents are used under controlled conditions to achieve substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield oxidized derivatives, while reduction may produce reduced forms with different functional groups .
Wissenschaftliche Forschungsanwendungen
Pim-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the biochemical pathways involving Pim kinases.
Biology: Investigated for its role in regulating cell proliferation, apoptosis, and metabolism.
Medicine: Explored as a potential therapeutic agent for treating cancers and other diseases where Pim kinases are implicated.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting Pim kinases .
Wirkmechanismus
Pim-IN-2 exerts its effects by inhibiting the activity of Pim kinases. It binds to the ATP-binding site of these kinases, preventing their phosphorylation activity. This inhibition disrupts the downstream signaling pathways involved in cell survival, proliferation, and metabolism. The molecular targets of this compound include various substrates of Pim kinases, such as transcription factors and cell cycle regulators .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pim-1 Inhibitors: Compounds specifically targeting Pim-1 kinase.
Pim-2 Inhibitors: Compounds specifically targeting Pim-2 kinase.
Pim-3 Inhibitors: Compounds specifically targeting Pim-3 kinase.
Uniqueness of Pim-IN-2
This compound is unique in its ability to inhibit multiple Pim kinase isoforms (Pim-1, Pim-2, and Pim-3) with high potency and selectivity. This broad-spectrum inhibition makes it a valuable tool for studying the collective roles of Pim kinases in various biological processes and diseases .
Eigenschaften
Molekularformel |
C19H22N4O2 |
|---|---|
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
(E)-3-[3-[6-(piperidin-4-ylmethylamino)pyrazin-2-yl]phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C19H22N4O2/c24-19(25)5-4-14-2-1-3-16(10-14)17-12-21-13-18(23-17)22-11-15-6-8-20-9-7-15/h1-5,10,12-13,15,20H,6-9,11H2,(H,22,23)(H,24,25)/b5-4+ |
InChI-Schlüssel |
VFRBPRMMXAEXSM-SNAWJCMRSA-N |
Isomerische SMILES |
C1CNCCC1CNC2=NC(=CN=C2)C3=CC=CC(=C3)/C=C/C(=O)O |
Kanonische SMILES |
C1CNCCC1CNC2=NC(=CN=C2)C3=CC=CC(=C3)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















